7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
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Overview
Description
The compound 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one is a complex organic molecule with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chromenone core, a benzodioxepin ring, and a dichlorobenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Benzodioxepin Ring: The benzodioxepin ring is introduced through a series of reactions, including the formation of an epoxide intermediate followed by ring closure.
Attachment of the Dichlorobenzyl Ether Moiety: The final step involves the etherification of the chromenone core with 2,4-dichlorobenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted ether derivatives.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one and 7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4H-chromen-4-one share structural similarities
Uniqueness: The presence of the 2,4-dichlorobenzyl ether moiety and the specific arrangement of functional groups contribute to its unique chemical and biological properties.
Biological Activity
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound exhibits a variety of biological activities that have attracted attention in pharmacological research. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Property | Value |
---|---|
Molecular Formula | C24H18Cl2O4 |
Molecular Weight | 441.3 g/mol |
IUPAC Name | This compound |
CAS Number | 405916-48-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The following mechanisms have been identified:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses. For instance, it could affect cytochrome P450 enzymes, which play a crucial role in drug metabolism.
2. Receptor Modulation:
It has been suggested that the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as inflammation or cancer .
3. Antioxidant Activity:
Preliminary studies indicate that this compound exhibits antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
1. Anticancer Activity:
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. It appears to disrupt cell cycle progression and promote cell death through mechanisms involving reactive oxygen species (ROS) generation .
2. Anti-inflammatory Effects:
The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX in cellular models .
3. Neuroprotective Effects:
There is emerging evidence suggesting that this compound may protect neuronal cells from damage due to oxidative stress and excitotoxicity, which could have implications for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.
Study 2: Neuroprotective Effects
In a rat model of neurodegeneration induced by oxidative stress, administration of the compound significantly improved cognitive function and reduced markers of neuronal damage .
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it can be compared with other similar chromen derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
7-(benzyloxy)-3-(2-methoxyphenyl)-2-methylchromen-4-one | Moderate anticancer activity | Lacks neuroprotective properties |
7-(chlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methylchromen-4-one | Strong anti-inflammatory effects | More potent but less selective |
Properties
Molecular Formula |
C26H20Cl2O5 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylchromen-4-one |
InChI |
InChI=1S/C26H20Cl2O5/c1-15-25(16-4-8-22-24(11-16)31-10-2-9-30-22)26(29)20-7-6-19(13-23(20)33-15)32-14-17-3-5-18(27)12-21(17)28/h3-8,11-13H,2,9-10,14H2,1H3 |
InChI Key |
RDBHPXRTGABSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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